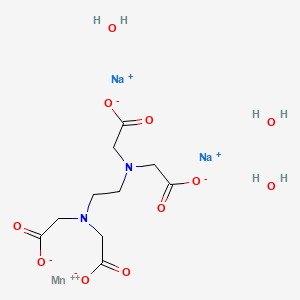

Ethylenediaminetetraacetic acid manganese disodium salt trihydrate

Description

Ethylenediaminetetraacetic acid manganese disodium salt trihydrate is a coordination compound that serves as a chelating agent. It is known for its ability to form stable complexes with metal ions, particularly manganese. This compound is widely used in various fields due to its strong chelating properties.

Properties

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mn.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;+2;2*+1;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHPBSLXKUGFFY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MnN2Na2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium manganese EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15375-84-5 | |

| Record name | Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethylenediaminetetraacetic acid manganese disodium salt trihydrate typically involves the reaction of ethylenediaminetetraacetic acid with manganese dioxide, followed by the addition of a sodium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production process involves mixing ethylenediaminetetraacetic acid with manganese dioxide and sodium hydroxide. The mixture is then heated to facilitate the reaction, and the resulting product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid manganese disodium salt trihydrate primarily undergoes complexation reactions. It forms stable complexes with various metal ions, which is the basis for its use as a chelating agent .

Common Reagents and Conditions

The compound reacts with metal ions in aqueous solutions, often in the presence of a buffer to maintain a specific pH. Common reagents include metal salts such as cobalt chloride or copper sulfate .

Major Products Formed

The major products formed from these reactions are metal-ethylenediaminetetraacetic acid complexes, which are highly stable and soluble in water .

Scientific Research Applications

Ethylenediaminetetraacetic acid manganese disodium salt trihydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by chelating metal ions, forming stable octahedral complexes. This chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms of ethylenediaminetetraacetic acid, effectively sequestering the metal ion and preventing it from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Ethylenediaminetetraacetic acid manganese disodium salt trihydrate is unique due to its specific affinity for manganese ions. Similar compounds include:

Ethylenediaminetetraacetic acid disodium salt dihydrate: Commonly used for chelating a wide range of metal ions but lacks the specificity for manganese.

Ethylenediaminetetraacetic acid calcium disodium salt: Primarily used for chelating calcium ions and in medical applications for treating lead poisoning.

These compounds share the chelating properties of ethylenediaminetetraacetic acid but differ in their metal ion specificity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.